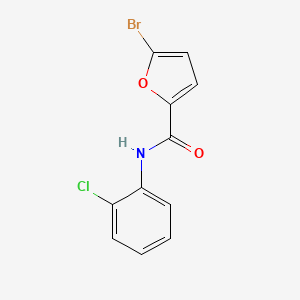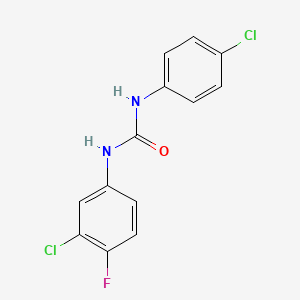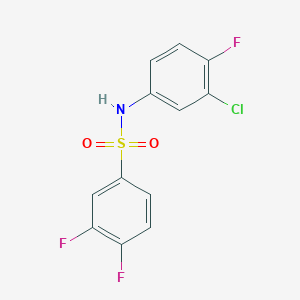![molecular formula C18H19ClN2O5 B5809154 N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809154.png)
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide, commonly known as CPD-C, is a chemical compound that belongs to the class of carboximidamide compounds. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. CPD-C has attracted significant attention in recent years due to its potential applications in cancer therapy and other diseases.
Wirkmechanismus
CPD-C exerts its pharmacological effects by inhibiting the activity of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide enzymes, which play a critical role in DNA repair and cell survival. N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors such as CPD-C block the activity of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide enzymes, leading to the accumulation of DNA damage and ultimately cell death. CPD-C has also been shown to induce autophagy, a cellular process that plays a critical role in regulating cell survival and death.
Biochemical and Physiological Effects:
CPD-C has been shown to have potent anti-cancer effects in preclinical studies. It has been shown to induce cell death in a variety of cancer cell lines, including breast, ovarian, and prostate cancer. CPD-C has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, CPD-C has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CPD-C is its potent inhibitory activity against N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide enzymes, which makes it an attractive candidate for cancer therapy and other diseases. However, CPD-C has some limitations for lab experiments, such as its low solubility in water and poor bioavailability. These limitations can be overcome by using appropriate formulation strategies and delivery systems.
Zukünftige Richtungen
There are several future directions for research on CPD-C and N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors. One of the major areas of research is the development of more potent and selective N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors in cancer patients. In addition, there is a need for further studies to understand the mechanism of action of CPD-C and N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors in different disease models. Overall, CPD-C and N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors hold great promise for the treatment of cancer and other diseases, and further research is needed to fully realize their potential.
Synthesemethoden
CPD-C can be synthesized using a multi-step synthetic route involving the reaction of 3,4-dimethoxybenzoic acid with 3-chlorophenol, followed by esterification and amidation reactions. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CPD-C has been extensively studied for its potential applications in cancer therapy and other diseases. N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide inhibitors such as CPD-C have been shown to be effective in killing cancer cells by inducing synthetic lethality, a phenomenon where the inhibition of one DNA repair pathway sensitizes cancer cells to another pathway. CPD-C has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(3-chlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5/c1-11(25-14-6-4-5-13(19)10-14)18(22)26-21-17(20)12-7-8-15(23-2)16(9-12)24-3/h4-11H,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIXJTHKADVFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC(=C(C=C1)OC)OC)N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC(=C(C=C1)OC)OC)\N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(3-chlorophenoxy)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)


![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)
![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)


![6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5809118.png)
![N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5809131.png)
![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)
![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5809169.png)